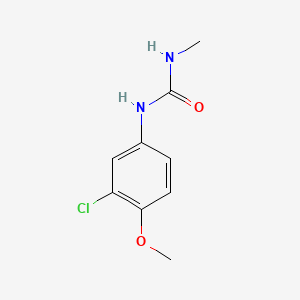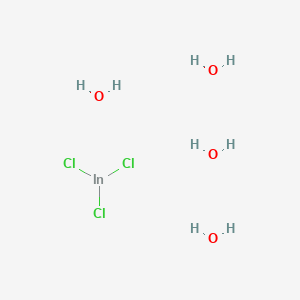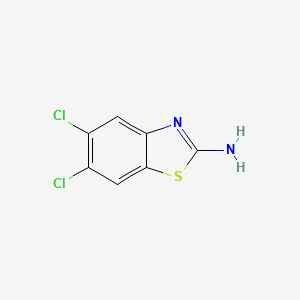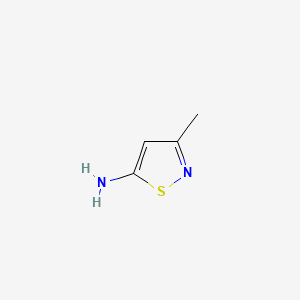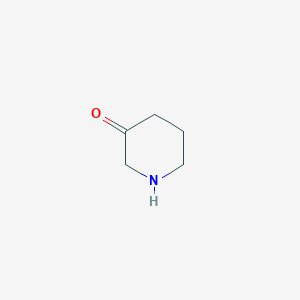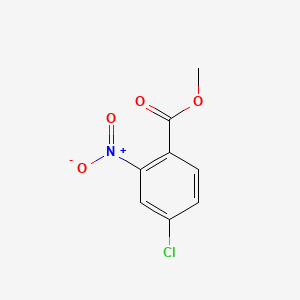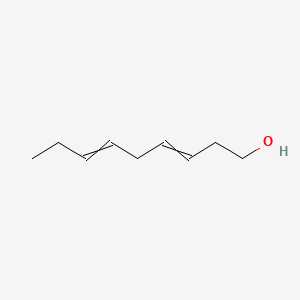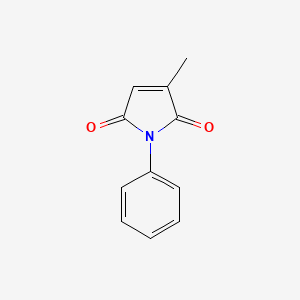
2-Methyl-N-phenylmaleimide
Descripción general
Descripción
2-Methyl-N-phenylmaleimide is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It has a structure of a five-membered ring and an N-aryl substituted structure .
Synthesis Analysis
The synthesis of 2-Methyl-N-phenylmaleimide and its polymers can be achieved through various methods. One such method involves the Diels–Alder reaction and ring-opening metathesis polymerization (ROMP) . Another method involves radical polymerizations .Molecular Structure Analysis
The molecular structure of 2-Methyl-N-phenylmaleimide consists of a five-membered ring with a N-aryl substituted structure . The SMILES string representation of the molecule isCC1=CC(=O)N(c2ccccc2)C1=O . Chemical Reactions Analysis
2-Methyl-N-phenylmaleimide can undergo various chemical reactions. For instance, it can react with cyclopentadiene or furan through Diels–Alder reactions to form adducts, which can then be converted into polymers via ROMP .Physical And Chemical Properties Analysis
2-Methyl-N-phenylmaleimide is a solid substance with a density of 1.05 g/mL at 25ºC (lit.) . It has a boiling point of 262-264ºC (lit.) and a melting point of 98-100ºC (lit.) . The flash point is >230 °F .Aplicaciones Científicas De Investigación
Polymer Composition and Heat Resistance
2-Methyl-N-phenylmaleimide (2M-NPM) has been utilized in the polymer industry, particularly in enhancing the heat resistance of polymers. For instance, N-phenylmaleimide (PMI) is used to copolymerize with vinyl chloride (VC) to improve the heat resistance of polyvinyl chloride (PVC). By selecting specific monomers and controlling their content, the copolymer composition can be optimized to improve homogeneity and heat resistance. Acrylonitrile (AN) and methyl methacrylate (MMA) are often selected to achieve these objectives in VC/PMI suspension copolymerization (Du et al., 2000).
Polymerization Catalysis
2M-NPM is also significant in the field of polymerization catalysis. A study demonstrated the successful polymerization of N-phenylmaleimide using a divalent samarium complex, highlighting that the polymerization conversion is higher in tetrahydrofuran (THF) compared to other solvents and increases with the monomer concentration. This research indicates the potential of 2M-NPM in various polymerization processes (Yao, 2000).
Copolymerization and Material Properties
The radical copolymerization of N-phenylmaleimide with various diene monomers, including naturally occurring compounds, has been explored. The resulting copolymers demonstrate excellent thermal stability, making them suitable for high-temperature applications. This research illustrates the versatility of 2M-NPM in creating polymers with desirable physical properties (Matsumoto & Yamamoto, 2016).
Chiral Recognition and Optical Activity
Studies have shown that 2M-NPM can be utilized to create optically active copolymers, particularly when polymerized with chiral anionic initiators. These copolymers have shown potential in chiral recognition, making them valuable in analytical chemistry, such as in high-performance liquid chromatography for optical resolution of racemic compounds (Oishi et al., 2003).
Photoinitiators in Polymerization
2M-NPM has been researched as a component in novel chemical-bonded photoinitiators. These photoinitiators are used in photopolymerization processesand show high efficiency in initiating photopolymerization without the need for coinitiators. This application is particularly relevant in the field of polymer science, where precise control over the polymerization process is crucial (Wang et al., 2006).
Safety Applications in Lithium-ion Batteries
In the realm of battery technology, 2M-NPM derivatives have been investigated as safety electrolyte additives for lithium-ion batteries. These additives can polymerize at high temperatures to solidify the electrolyte, effectively blocking ion transport between electrodes and providing a thermal shutdown mechanism for safer battery control, without significantly impacting the normal charge–discharge performance (Xia et al., 2012).
Synthetic Methodologies
The development of synthetic methodologies for 2M-NPM is also a significant area of research. Improvements in the synthetic methods, such as the use of nickel diacetylacetonate as a closing-ring dehydration catalyst, have been shown to enhance the yield of N-phenylmaleimide, which is crucial for its broad applications in scientific research (Chemical, 2007).
Propiedades
IUPAC Name |
3-methyl-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVUFFJVZGZJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351059 | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-phenylmaleimide | |
CAS RN |
3120-04-5 | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



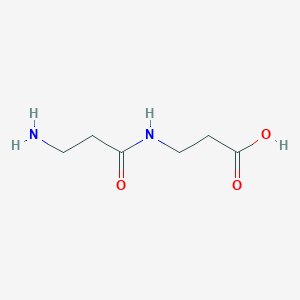

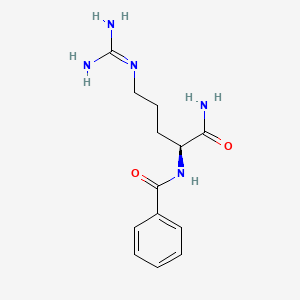
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)

